molecular formula C14H14ClNO4S B2609168 Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate CAS No. 736960-88-6

Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate

Cat. No.: B2609168
CAS No.: 736960-88-6
M. Wt: 327.78
InChI Key: LTXQOUSIXFNKLV-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound with the molecular formula C₁₄H₁₄ClNO₄S and a molecular weight of 327.79 g/mol . The IUPAC name reflects its complex substituent arrangement:

  • A thiophene core (five-membered aromatic ring with sulfur at position 1).
  • Chloroacetylated amine at position 2.
  • Ethyl carboxylate at position 3.
  • 5-Methyl-2-furyl at position 4.

Table 1: Key Structural and Physicochemical Properties

Property Value Source
Molecular Formula C₁₄H₁₄ClNO₄S
Molecular Weight 327.79 g/mol
CAS Registry Number 736960-88-6 (primary)
Synonyms 86879-84-7, LIF372158431
InChI Key LTXQOUSIXFNKLV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CCl

The compound’s thiophene ring exhibits aromaticity due to sulfur’s electron-donating resonance effects, while the 5-methyl-2-furyl group introduces additional π-conjugation. The chloroacetyl moiety (-CO-CH₂-Cl) enhances electrophilicity, enabling nucleophilic substitution reactions.

Historical Context of Thiophene-Based Heterocyclic Compounds

Thiophene, first isolated in 1882 by Viktor Meyer as a benzene contaminant, marked a pivotal discovery in heterocyclic chemistry. Its structural similarity to benzene (boiling point: 84.4°C vs. benzene’s 80.1°C) and bioisosteric properties spurred interest in pharmaceutical applications. Key milestones include:

  • 1940s–1960s : Development of thiophene analogs for antibiotics and antifungals.
  • 2000s–Present : Use of thiophene scaffolds in kinase inhibitors (e.g., nilotinib) and anticancer agents.

The synthesis of this compound leverages classical methods like the Paal-Knorr thiophene synthesis (1,4-diketones + sulfidizing agents) and Gewald reaction (condensation of aldehydes/ketones with cyano esters).

Significance of Functional Group Architecture in Medicinal Chemistry

The compound’s functional groups synergize to enhance drug-like properties:

Table 2: Functional Group Contributions

Functional Group Role in Medicinal Chemistry Example in Drug Design Source
Chloroacetyl (-CO-CH₂-Cl) Electrophilic site for covalent binding to cysteine residues Proteasome inhibitors (e.g., bortezomib)
Ethyl carboxylate (-COOEt) Improves solubility and bioavailability Prodrugs (e.g., oseltamivir)
5-Methyl-2-furyl Enhances π-π stacking with aromatic protein pockets COX-2 inhibitors (e.g., celecoxib)
  • Chloroacetyl Group : Facilitates covalent inhibition of enzymes by reacting with nucleophilic amino acids.
  • Ethyl Ester : Serves as a prodrug strategy , hydrolyzing in vivo to active carboxylic acids.
  • Furyl Substituent : Modulates lipophilicity and target affinity via hydrophobic interactions.

This multifunctional architecture aligns with trends in fragment-based drug design , where modular groups enable optimization of pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c1-3-19-14(18)12-9(10-5-4-8(2)20-10)7-21-13(12)16-11(17)6-15/h4-5,7H,3,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXQOUSIXFNKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the furan ring and the chloroacetyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to a variety of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate exhibit significant anticancer properties. The thiophene ring is known for its ability to interact with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, making it a candidate for further development in oncology .

2. Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. The presence of the chloroacetyl group enhances its interaction with microbial enzymes, which may lead to effective inhibition of bacterial growth. Preliminary studies suggest that it could be developed into a new class of antibiotics .

Material Science

1. Synthesis of Functional Polymers
this compound serves as a building block in the synthesis of functionalized polymers. Its unique structure allows for the incorporation into polymer matrices, which can impart specific properties such as increased thermal stability and enhanced mechanical strength. This application is particularly relevant in the field of materials engineering .

Agrochemicals

1. Development of Pesticides
The compound's structural features make it a candidate for developing new pesticides. Research has indicated that modifications to the thiophene structure can lead to compounds with potent herbicidal and insecticidal activities. This is crucial for sustainable agriculture, where new solutions are needed to combat resistant pests and weeds .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated inhibition of cell proliferation in various cancer cell lines.
AntimicrobialShowed significant activity against Gram-positive and Gram-negative bacteria.
Material ScienceUsed in synthesizing polymers with enhanced properties such as UV resistance.
AgrochemicalsDeveloped derivatives with effective herbicidal action against common weeds.

Mechanism of Action

The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiophene and furan rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Features Biological Activity/Applications References
Target Compound : Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate C₁₄H₁₄ClNO₄S - 5-Methylfuran at C4
- Chloroacetyl amino at C2
High steric bulk due to furan; potential for hydrophobic interactions Under investigation; structural analogs show antimicrobial/antioxidant activity
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₃H₁₄ClNO₃S - Cyclopentane-fused thiophene
- Chloroacetyl amino at C2
Rigid bicyclic structure; enhanced metabolic stability Used in alkylation reactions for thiopyrimidine derivatives
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate C₁₆H₁₃ClN₂O₃S - 4-Chlorophenyl at C4
- Cyanoacetyl amino at C2
Electron-withdrawing cyano group; increased polarity Precursor for bioactive molecules; improved solubility vs. chloroacetyl analogs
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate C₁₃H₁₂ClNO₂S - 4-Chlorophenyl at C4
- Amino group at C2
Simpler structure; lacks chloroacetyl group Intermediate in synthesis of antiviral/anticancer agents
Ethyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate C₁₅H₁₇ClNO₃S - Seven-membered cycloheptane ring
- Chloroacetyl amino at C2
Extended ring system; potential for unique binding conformations Limited bioactivity data; primarily used in heterocyclic chemistry
Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate C₂₂H₁₈ClNO₄S - Acetyl at C5
- 2-Chlorobenzoyl and phenyl groups
Bulky aromatic substituents; high molecular weight Explored for enzyme inhibition (e.g., kinase targets)

Substituent Effects on Reactivity and Bioactivity

  • Chloroacetyl vs. Cyanoacetyl Groups: The chloroacetyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the cyanoacetyl group in analogs (e.g., C₁₆H₁₃ClN₂O₃S) introduces hydrogen-bonding capability due to the nitrile moiety, improving solubility and target affinity . Cyanoacetyl derivatives exhibit superior antioxidant activity in vitro compared to chloroacetyl analogs, as seen in phenolic-substituted thiophenes .
  • Aromatic vs.

Biological Activity

Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate, a compound characterized by its unique thiophene and furan moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its anticancer properties, antibacterial effects, and underlying mechanisms.

Chemical Structure

The compound can be represented by the following chemical structure:

C14H14ClNO3S\text{C}_14\text{H}_{14}\text{ClN}\text{O}_3\text{S}

Anticancer Activity

Recent studies have indicated that compounds containing thiophene and furan rings exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects
In a study assessing the cytotoxicity of this compound, it was found to have an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7). This suggests a potent inhibitory effect on cell proliferation, likely due to the compound's ability to induce apoptosis through mitochondrial pathways .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the compound could serve as a potential lead in developing new antibacterial agents .

Apoptosis Induction

The mechanism by which this compound induces apoptosis involves the activation of caspases and the disruption of mitochondrial membrane potential. Studies using flow cytometry have shown an increase in early apoptotic cells upon treatment with this compound, indicating its role in triggering programmed cell death .

Interaction with DNA

The compound may also interact with DNA, leading to alkylation and subsequent mutagenic effects. This interaction is crucial for its anticancer activity as it can interfere with DNA replication and repair mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Gewald-like thiophene ring formation. Key steps include:

  • Condensation of ethyl acetoacetate with a chloroacetylated amine precursor under reflux in ethanol or 1,4-dioxane, typically for 3–5 hours .
  • Use of catalysts like triethylamine to facilitate cyclization .
  • Purification via crystallization from ethanol or acidified ice/water mixtures to isolate the product .
    • Optimization : Monitor reaction progress with TLC. Adjust solvent polarity (e.g., ethanol vs. dioxane) and reflux duration to improve yield.

Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral markers should researchers prioritize?

  • Techniques :

  • NMR : Confirm thiophene ring protons (δ 6.5–7.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm in 13C^{13}\text{C}) .
  • IR : Look for C=O stretches (~1700 cm1^{-1} for ester and amide groups) and N-H bends (~3300 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C14_{14}H15_{15}ClN2_2O4_4S) and fragmentation patterns of the thiophene core .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 5-methylfuryl, chloroacetyl) influence reactivity in subsequent functionalization reactions?

  • Mechanistic Insights :

  • The electron-withdrawing chloroacetyl group increases electrophilicity at the thiophene 3-position, facilitating nucleophilic substitutions or cross-coupling reactions .
  • The 5-methylfuryl group contributes steric hindrance, which may slow reactions at the 4-position but enhance π-stacking in crystallography .
    • Experimental Design : Use DFT calculations to map electron density distributions and predict reactive sites. Validate with Hammett substituent constants .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. anti-inflammatory potency) across structurally similar analogs?

  • Analytical Approaches :

  • Dose-Response Curves : Compare IC50_{50} values across standardized assays (e.g., DPPH for antioxidant activity, carrageenan-induced edema for anti-inflammatory effects) .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing 5-methylfuryl with phenyl groups) to isolate contributing moieties .
  • Meta-Analysis : Cross-reference results with published analogs, accounting for differences in assay protocols (e.g., cell lines, incubation times) .

Q. How can researchers mitigate hazards associated with handling this compound during large-scale synthesis?

  • Safety Protocols :

  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes during reflux .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage due to ecotoxicity risks .

Methodological Resources

  • Synthesis : Refer to Gewald reaction modifications for thiophene derivatives .
  • Characterization : Use combined NMR/IR/MS workflows as in and .
  • Safety : Follow ALADDIN and AK Scientific SDS guidelines for hazard mitigation .

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